molecular formula C11H14Cl2N2 B8144036 methyl[(quinolin-2-yl)methyl]aminedihydrochloride

methyl[(quinolin-2-yl)methyl]aminedihydrochloride

Cat. No.: B8144036
M. Wt: 245.14 g/mol
InChI Key: PELHWPWVOJTZKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[(quinolin-2-yl)methyl]aminedihydrochloride is a dihydrochloride salt of a quinoline-derived amine compound. Its structure consists of a quinoline ring (a bicyclic heterocycle with a nitrogen atom) linked via a methylene group to a methyl-substituted amine. The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and research applications.

Properties

IUPAC Name

N-methyl-1-quinolin-2-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.2ClH/c1-12-8-10-7-6-9-4-2-3-5-11(9)13-10;;/h2-7,12H,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELHWPWVOJTZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=CC=CC=C2C=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Side Reactions and Mitigation

  • Over-Alkylation: Excess methylamine in the alkylation route prevents dialkylation.

  • Quinoline Ring Hydrogenation: Using milder hydrogenation conditions (e.g., acetic acid vs. methanol/HCl) preserves the aromatic system.

  • Salt Hydroscopicity: The dihydrochloride form is prone to moisture absorption, necessitating anhydrous storage .

Chemical Reactions Analysis

Types of Reactions

methyl[(quinolin-2-yl)methyl]aminedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Medicinal Chemistry

Methyl[(quinolin-2-yl)methyl]aminedihydrochloride serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that enhance biological activity and selectivity. The compound's quinoline moiety is particularly valuable due to its ability to interact with biological targets effectively.

Synthesis of Active Pharmaceutical Ingredients

The compound is utilized in the synthesis of derivatives that exhibit pharmacological properties. For instance, quinoline derivatives have been shown to possess anti-cancer, anti-inflammatory, and anti-microbial activities. The incorporation of the methyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake .

Cancer Treatment

Research indicates that compounds related to this compound demonstrate promising anti-cancer effects. Various studies have highlighted its role in inhibiting tumor growth across different cancer types.

Case Studies

  • Liver Carcinoma : A study demonstrated that quinoline derivatives could inhibit liver carcinoma cell lines effectively, leading to decreased cell viability and increased apoptosis .
  • Renal Carcinoma : Research indicated that specific modifications of quinoline structures resulted in enhanced activity against renal carcinoma cells, showcasing the compound's versatility in targeting various cancer types .

Anti-inflammatory Applications

This compound has also been explored for its anti-inflammatory properties. The compound's ability to modulate immune responses makes it a candidate for treating inflammatory diseases.

Neuroprotective Effects

Recent studies suggest that compounds similar to this compound may have neuroprotective effects, making them potential candidates for treating neurodegenerative diseases.

Alzheimer’s Disease

Research has indicated that certain quinoline derivatives can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of neurotransmitters critical for cognitive function . These findings support further investigation into their use as therapeutic agents for Alzheimer's disease.

Summary Table of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryIntermediate for synthesizing pharmaceutical agentsEnhances biological activity through structural modifications
Cancer TreatmentInhibits tumor growth across various cancersEffective against liver and renal carcinoma; induces apoptosis
Anti-inflammatoryModulates immune responsesPotential treatment for rheumatoid arthritis and inflammatory bowel disease
NeuroprotectionInhibits enzymes related to cognitive declinePromising results in Alzheimer’s disease treatment

Mechanism of Action

The mechanism of action of methyl[(quinolin-2-yl)methyl]aminedihydrochloride involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, it may interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride
  • Structure: Replaces the quinoline ring with a pyrimidine ring.
  • Molecular Formula : C₆H₁₁Cl₂N₃ (MW: 196.07 g/mol) .
Betahistine Dihydrochloride
  • Structure: Features a pyridine ring instead of quinoline.
  • Molecular Formula : C₈H₁₄Cl₂N₂ (MW: 209.12 g/mol) .
  • Pharmacological Relevance : Clinically used as a histamine analog for treating vertigo, highlighting how heterocycle choice impacts biological activity.

Substituent Modifications on Quinoline

(3-Methylquinolin-2-yl)methanamine dihydrochloride
  • Structure: Methyl group at position 3 of the quinoline ring.
  • Molecular Formula : C₁₁H₁₄Cl₂N₂ (MW: 245.15 g/mol) .
  • Impact : Substitution at position 3 may sterically hinder interactions compared to position 2 in the target compound.
{2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine dihydrochloride
  • Structure: Quinoline substituted with a methyl group at position 2 and an ethoxy-ethylamine side chain.
  • Molecular Formula : C₁₂H₁₈Cl₂N₂O₂ (MW: 293.19 g/mol) .

Amine Side Chain Modifications

N-Methyl-1-(pyrimidin-2-yl)methanamine dihydrochloride
  • Structure : Similar methyl-amine side chain but attached to pyrimidine.
  • Molecular Formula : C₆H₁₁Cl₂N₃ (MW: 196.07 g/mol) .
  • Comparison : Smaller heterocycle reduces aromatic surface area, affecting π-π stacking interactions.
[2-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
  • Structure : Thiazole ring with a methyl substituent and ethylamine side chain.
  • Molecular Formula : C₆H₁₀Cl₂N₂S (MW: 213.13 g/mol) .
  • Impact : Thiazole introduces sulfur, which may influence redox properties or metal coordination.

Physicochemical Properties and Pharmacological Implications

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number
Methyl[(quinolin-2-yl)methyl]amine diHCl C₁₁H₁₄Cl₂N₂ 245.15 Quinoline-2-yl, methylamine ~136727-11-2*
(3-Methylquinolin-2-yl)methanamine diHCl C₁₁H₁₄Cl₂N₂ 245.15 Quinoline-3-methyl 1956322-16-9
Methyl[(pyrimidin-2-yl)methyl]amine diHCl C₆H₁₁Cl₂N₃ 196.07 Pyrimidine core 1956354-92-9
Betahistine dihydrochloride C₈H₁₄Cl₂N₂ 209.12 Pyridine core, ethylamine side chain 5579-84-0
{2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine diHCl C₁₂H₁₈Cl₂N₂O₂ 293.19 Quinoline-2-methyl, ethoxy-ethylamine 1094492-24-6

*Inferred from .

  • Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. Oxygen-containing side chains (e.g., ethoxy groups) further enhance solubility .
  • Bioactivity: Quinoline derivatives often target neurological pathways (e.g., notes quinoline-based compounds as neuronal inhibitors). Substituent position and side-chain length critically influence receptor binding and selectivity .

Biological Activity

Methyl[(quinolin-2-yl)methyl]aminedihydrochloride is a compound with significant biological activity, particularly in the fields of antimicrobial and antimalarial research. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

This compound is a derivative of quinoline, a class of compounds known for their diverse biological activities. The compound's structure includes a quinoline moiety, which is essential for its interaction with biological targets.

Biological Activity

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent. The compound's mechanism involves the inhibition of DNA replication and transcription by targeting enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial survival.

2. Antimalarial Activity

The compound also demonstrates antimalarial effects, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its efficacy in inhibiting the growth of this parasite positions it as a potential therapeutic agent in malaria treatment protocols .

3. Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. Preliminary findings indicate that it can induce apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes: The compound inhibits key enzymes involved in nucleic acid synthesis, disrupting cellular processes necessary for pathogen survival.
  • Receptor Interactions: It may interact with specific receptors involved in cell signaling pathways, influencing cell proliferation and apoptosis .

Research Findings

StudyFindings
Demonstrated antimicrobial and antimalarial activity; mechanism involves inhibition of DNA gyrase and topoisomerase IV.
Showed potential anticancer effects with selective toxicity towards cancer cells; induced apoptosis in vitro.
Explored structure-activity relationships indicating modifications could enhance biological efficacy against multidrug-resistant cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values comparable to standard antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Antimalarial Activity
In vitro tests against P. falciparum demonstrated that the compound significantly reduced parasitemia levels at low micromolar concentrations, supporting its use as a lead compound for antimalarial drug development.

Q & A

Basic Research: Synthetic Methodology

Q: What are the recommended synthetic routes for methyl[(quinolin-2-yl)methyl]amine dihydrochloride, and how do reaction conditions influence yield and purity? A: The synthesis typically involves cyclization of precursors (e.g., 2-aminobenzylamine derivatives) under acidic conditions or alkylation of quinoline-2-methanol with methylamine. Key factors include:

  • Acid catalysis : Hydrochloric acid facilitates cyclization and salt formation, improving stability .
  • Temperature control : Optimal yields (~70–85%) are achieved at 80–100°C; higher temperatures risk decomposition .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography ensures >95% purity .

Basic Research: Structural Characterization

Q: What spectroscopic and chromatographic methods are used to characterize this compound? A: Standard protocols include:

  • NMR spectroscopy : 1^1H/13^13C NMR confirms substituent positions on the quinoline core (e.g., methylamine at C2, quinoline protons at δ 7.2–8.5 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using acetonitrile/water gradients .
  • Mass spectrometry : ESI-MS identifies the molecular ion peak at m/z 203.1 (free base) and 275.6 (dihydrochloride) .

Advanced Research: Biological Activity Contradictions

Q: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies? A: Discrepancies arise from assay conditions or structural analogs. Mitigation strategies:

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to isolate compound-specific effects .
  • Structure-activity relationship (SAR) studies : Compare methyl[(quinolin-2-yl)methyl]amine with analogs (e.g., 8-substituted quinolines) to identify critical functional groups .
  • Dose-response profiling : EC50_{50} values vary by target; e.g., antimicrobial activity may peak at 50 µM, while anticancer effects require >100 µM .

Advanced Research: Interaction Mechanisms

Q: What computational strategies model the interaction between this compound and biological targets (e.g., enzymes)? A: Density-functional theory (DFT) and molecular docking are key:

  • DFT : Calculates electron density distributions to predict binding sites on the quinoline ring and methylamine group .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., cytochrome P450), highlighting hydrogen bonds with Asp297 or hydrophobic contacts with heme .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .

Advanced Research: Stability and Degradation

Q: How do pH and temperature affect the stability of methyl[(quinolin-2-yl)methyl]amine dihydrochloride in aqueous solutions? A: Stability studies show:

  • pH dependence : Degrades rapidly at pH >7 (half-life <24 hours) due to deprotonation; stable at pH 3–5 (half-life >7 days) .
  • Temperature : Storage at 4°C retains >90% potency for 6 months; 25°C reduces stability to 80% under the same conditions .
  • Degradation products : HPLC-MS identifies quinoline-2-carbaldehyde and methylamine as primary breakdown products .

Advanced Research: Pharmacokinetic Profiling

Q: What methodologies are used to evaluate the blood-brain barrier (BBB) permeability of this compound? A: Key approaches include:

  • PAMPA-BBB assay : Predicts passive diffusion; logPe values >−5.0 suggest moderate BBB penetration .
  • In situ perfusion : Measures brain uptake in rodent models, with permeability-surface area (PS) product calculations .
  • Metabolic stability : Liver microsome assays (human/rat) quantify CYP450-mediated oxidation, which reduces bioavailability .

Advanced Research: Conflicting Data in Receptor Binding

Q: How should researchers address conflicting reports on this compound’s affinity for serotonin vs. dopamine receptors? A: Discrepancies may stem from receptor subtype selectivity or assay interference. Solutions:

  • Radioligand binding assays : Use selective antagonists (e.g., ketanserin for 5-HT2A_{2A}) to isolate binding .
  • Functional assays : Measure cAMP or Ca2+^{2+} flux to distinguish agonism/antagonism .
  • Control for autofluorescence : Quinoline derivatives may interfere with fluorescent probes; use luminescence-based detection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.